molecular formula C19H22N4O2 B2792982 N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 1021074-40-7

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2792982
CAS No.: 1021074-40-7
M. Wt: 338.411
InChI Key: ZQJTZKDIZQGTNX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic hybrid compound designed for medicinal chemistry research, incorporating two pharmacologically significant scaffolds: the indole and the 1,3,4-oxadiazole ring. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities. Indole derivatives have been extensively reported to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Their presence in natural products and FDA-approved drugs underscores their fundamental role in interacting with biological targets . The 1,3,4-oxadiazole moiety is a five-membered aromatic heterocycle that contributes to significant metabolic stability and is a key pharmacophore in various bioactive molecules . Compounds featuring this ring system have demonstrated potent anti-enzymatic activity, particularly as inhibitors of α-glucosidase and butyrylcholinesterase (BChE), which are relevant targets for diabetes and Alzheimer's disease research, respectively . Furthermore, 1,3,4-oxadiazole derivatives have shown promising anticancer potential through mechanisms such as the inhibition of thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The specific 5-methyl-1,3,4-oxadiazole subunit integrated into this molecule is a common feature in many synthetic analogs developed for these purposes. The molecular architecture of this compound, which links the indole and oxadiazole units via an N-cyclohexylacetamide chain, is engineered to explore synergistic effects. Researchers can utilize this chemical tool to investigate multi-target therapies or to probe novel biological pathways. The compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJTZKDIZQGTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled using a suitable linker, such as an acetamide group, through a condensation reaction.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an acyl chloride derivative of the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and indole structures exhibit significant anticancer properties. N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives effectively inhibited cancer cell proliferation through the modulation of apoptosis-related pathways . The specific mechanisms involved include the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory disorders.

Research Findings : A study highlighted that derivatives of oxadiazole possess anti-inflammatory properties by downregulating the expression of cyclooxygenase enzymes and inhibiting nuclear factor kappa B (NF-kB) signaling pathways . These findings suggest that this compound may similarly modulate these pathways.

Neuroprotective Properties

Recent studies have indicated that compounds with similar structural features can exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action : The neuroprotective effects are hypothesized to result from the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells . This action is crucial for protecting neurons from damage associated with neurodegeneration.

Summary of Applications

ApplicationMechanism of ActionReferences
Anticancer ActivityInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveScavenging free radicals; reducing oxidative stress

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1. Structural and Pharmacological Comparison of Selected Indole-Acetamide Derivatives

Compound Name / ID Substituents (Acetamide N-group / Oxadiazole) Key Pharmacological Activities Key Findings References
Target compound Cyclohexyl / 5-methyl-1,3,4-oxadiazole Not explicitly reported Inferred potential for enzyme inhibition and anticancer activity based on analogs.
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Thiazol-2-yl / 5-((indol-3-yl)methyl)-1,3,4-oxadiazole Anticancer (in vitro) Demonstrated cytotoxicity against cancer cell lines via hydrogen bonding and π-π stacking.
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 4-methylphenyl / 5-(indol-3-ylmethyl)-1,3,4-oxadiazole Butyrylcholinesterase inhibition IC₅₀ = 12.3 µM; superior to standard inhibitor physostigmine (IC₅₀ = 18.6 µM).
(E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) 2-chlorophenyl / hydroxyimino-methyl-indole Antioxidant Exhibited radical scavenging (IC₅₀ = 6.55 µM) and matched computational/experimental geometry.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-isobutyl-4-oxo-phthalazinyl]acetamide Isobutyl-phthalazinyl / 5-chloro-indole Not explicitly reported Structural analog with potential anti-inflammatory or kinase inhibitory activity.

Structural Stability and Reactivity

  • Bond Geometry : X-ray crystallography of compound 3a confirmed bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) consistent with computational models . The target compound’s cyclohexyl group may introduce conformational rigidity, altering reactivity compared to planar aromatic substituents.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to : cyclization of indole-3-acetic hydrazide with CS₂/KOH to form the oxadiazole, followed by coupling with cyclohexylamine .

Biological Activity

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, with the CAS number 1021074-40-7, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound is represented by the molecular formula C19H22N4O2C_{19}H_{22}N_{4}O_{2} and a molecular weight of 338.4 g/mol. The compound features a cyclohexyl group and an indole moiety linked through an acetamide bond, which contributes to its diverse biological activities.

PropertyValue
CAS Number1021074-40-7
Molecular FormulaC19_{19}H22_{22}N4_{4}O2_{2}
Molecular Weight338.4 g/mol
DensityNot Available
Melting PointNot Available

Anticancer Properties

Research highlights the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells via both intrinsic and extrinsic pathways. For instance, it has been observed to activate caspases and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Mechanism of Action : The exact mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate cell cycle progression and apoptosis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that the compound demonstrates significant antibacterial activity against various strains of bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy compared to standard antibiotics.
  • Fungal Activity : The compound has shown antifungal activity in vitro against several fungal pathogens, making it a candidate for further development in antifungal therapies .

Study on Anticancer Effects

In a study examining the effects of this compound on human cancer cell lines, researchers reported:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
  • Results : At concentrations of 50 µM and 100 µM, the compound reduced cell viability by approximately 70% and 90%, respectively. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased doses of the compound.

Antimicrobial Efficacy Study

A separate investigation assessed the antimicrobial properties of this compound against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The results indicated that this compound possesses promising antimicrobial activity that warrants further exploration for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide?

  • Methodological Answer : The synthesis involves coupling 5-methyl-1,3,4-oxadiazole-2-thiol with N-cyclohexyl-2-bromoacetamide under basic conditions (e.g., NaH in DMF at 35°C). Key steps include:

  • Cyclization : Formation of the oxadiazole ring via dehydration of thiosemicarbazide precursors.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10-12 ppm, cyclohexyl protons at δ 1.2-2.1 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., calculated m/z 380.16 for C21H24N4O2) .

Q. What solvents and catalysts are critical for maintaining reaction efficiency?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents like DMF enhance nucleophilicity in coupling reactions.
  • Catalysts : Triethylamine or NaH facilitates deprotonation and thiolate formation during oxadiazole synthesis.
  • Temperature : Controlled heating (35-50°C) minimizes side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., Bcl-2 binding) with cell viability assays (MTT) to cross-validate results.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, excluding impurities as confounding factors.
  • Solubility Optimization : Test in DMSO/PBS mixtures to ensure consistent bioavailability .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce hydroxyl groups on the cyclohexyl ring to enhance hydrophilicity (logP reduction from ~3.5 to ~2.8).
  • Prodrug Design : Mask the amide with ester prodrugs (e.g., pivaloyloxymethyl) to improve oral absorption.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to prolong circulation time .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :

  • Substituent Variation : Modify the oxadiazole (e.g., 5-methyl to 5-fluoro) and indole (e.g., 1H to 5-methoxy) groups.
  • Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity (KD values) for Bcl-2/Mcl-1.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets (e.g., Bcl-2 BH3 domain) .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use 0.1% DMSO in PBS with sonication (30 min at 40 kHz) to achieve homogeneous dispersion.
  • Cyclodextrin Complexation : Prepare 10% (w/v) hydroxypropyl-β-cyclodextrin solutions to enhance solubility by 5-10 fold .

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